molecular formula C9H8ClF2NO2 B1405216 6-Chloro-2,3-difluoro-DL-phenylalanine CAS No. 1706428-57-0

6-Chloro-2,3-difluoro-DL-phenylalanine

Cat. No.: B1405216
CAS No.: 1706428-57-0
M. Wt: 235.61 g/mol
InChI Key: IFZQIOJLTTYTIK-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H8ClF2NO2 and a molecular weight of 235.62 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to natural phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-difluoro-DL-phenylalanine typically involves multi-step organic reactions. One common method includes the halogenation of phenylalanine derivatives, where specific conditions such as temperature, solvents, and catalysts are optimized to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction parameters to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-difluoro-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated derivatives .

Scientific Research Applications

6-Chloro-2,3-difluoro-DL-phenylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-DL-phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity to certain molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 6-Chloro-DL-phenylalanine
  • 2,3-Difluoro-DL-phenylalanine
  • 6-Chloro-2-fluoro-DL-phenylalanine

Comparison: Compared to its analogs, 6-Chloro-2,3-difluoro-DL-phenylalanine exhibits unique properties due to the combined presence of chlorine and fluorine atoms. This dual substitution can lead to distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications .

Properties

IUPAC Name

2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZQIOJLTTYTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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